molecular formula C13H19FGeO B13152652 (4-Fluorophenyl)(triethylgermyl)methanone CAS No. 88011-33-0

(4-Fluorophenyl)(triethylgermyl)methanone

Cat. No.: B13152652
CAS No.: 88011-33-0
M. Wt: 282.92 g/mol
InChI Key: ARVGMQNDBMYLGG-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(triethylgermyl)methanone is an organogermanium compound characterized by the presence of a fluorophenyl group and a triethylgermyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(triethylgermyl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with triethylgermane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

4-Fluorobenzoyl chloride+TriethylgermaneBaseThis compound\text{4-Fluorobenzoyl chloride} + \text{Triethylgermane} \xrightarrow{\text{Base}} \text{this compound} 4-Fluorobenzoyl chloride+TriethylgermaneBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(triethylgermyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding germanium oxides.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Germanium dioxide (GeO2) and other germanium oxides.

    Reduction: (4-Fluorophenyl)(triethylgermyl)methanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluorophenyl)(triethylgermyl)methanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organogermanium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(triethylgermyl)methanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the triethylgermyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)(triethylsilyl)methanone: Similar structure but with a silicon atom instead of germanium.

    (4-Fluorophenyl)(triethylstannyl)methanone: Contains a tin atom instead of germanium.

    (4-Fluorophenyl)(triethylplumbyl)methanone: Contains a lead atom instead of germanium.

Uniqueness

(4-Fluorophenyl)(triethylgermyl)methanone is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds are known for their semiconductor properties and potential biological activities, making this compound particularly interesting for research and industrial applications.

Properties

CAS No.

88011-33-0

Molecular Formula

C13H19FGeO

Molecular Weight

282.92 g/mol

IUPAC Name

(4-fluorophenyl)-triethylgermylmethanone

InChI

InChI=1S/C13H19FGeO/c1-4-15(5-2,6-3)13(16)11-7-9-12(14)10-8-11/h7-10H,4-6H2,1-3H3

InChI Key

ARVGMQNDBMYLGG-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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